Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide
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Overview
Description
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide is a chemical compound with the molecular formula C10H11BF3KO. It is a trifluoroborate derivative, which is often used in various organic synthesis reactions due to its stability and reactivity. This compound is particularly notable for its applications in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-(benzyloxy)prop-1-en-1-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then cooled to -20°C to ensure the stability of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to substitute the trifluoroborate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes. Substitution reactions can result in a variety of functionalized organic compounds .
Scientific Research Applications
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide has several scientific research applications:
Chemistry: It is widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species to form new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
- Potassium (E)-3-(benzyloxy)prop-1-enyltrifluoroborate
- Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate
- Potassium [(1Z)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]trifluoroboranuide
Uniqueness
Potassium [3-(benzyloxy)prop-1-en-1-yl]trifluoroboranuide is unique due to its specific structure, which allows for selective reactivity in cross-coupling reactions. Its stability under various reaction conditions and its ability to form strong carbon-carbon bonds make it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H11BF3KO |
---|---|
Molecular Weight |
254.10 g/mol |
IUPAC Name |
potassium;trifluoro(3-phenylmethoxyprop-1-enyl)boranuide |
InChI |
InChI=1S/C10H11BF3O.K/c12-11(13,14)7-4-8-15-9-10-5-2-1-3-6-10;/h1-7H,8-9H2;/q-1;+1 |
InChI Key |
BRIUOQSJMWLSBJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C=CCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
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